Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester
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Overview
Description
Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester is a chemical compound that belongs to the class of phenoxy acetic acid derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry. The compound’s structure consists of an acetic acid moiety linked to a 4-methylphenoxy group and a 2-(4-chlorophenyl)-2-oxoethyl ester group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with appropriate phenoxy and chlorophenyl compounds. One common method involves the reaction of 4-methylphenoxy acetic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxy or chlorophenyl derivatives .
Scientific Research Applications
Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacological agent in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial cell walls or interfere with inflammatory pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetic acid: A simpler analog with similar chemical properties.
4-Chlorophenoxy acetic acid: Shares the chlorophenyl group but lacks the ester functionality.
2-(4-Methylphenoxy) acetic acid: Contains the methylphenoxy group but differs in the ester linkage.
Uniqueness
Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
585523-01-9 |
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Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C17H15ClO4/c1-12-2-8-15(9-3-12)21-11-17(20)22-10-16(19)13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3 |
InChI Key |
TXMBRJCJJHVJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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